スクアランキンA

概要

科学的研究の応用

作用機序

スクアランキンAは、N末端ミリストイル化Srcキナーゼと脂質結合シャペロンタンパク質UNC119の相互作用を選択的に阻害することで作用を発揮します。この阻害は、シグナル伝達やタンパク質の輸送など、さまざまな細胞プロセスにおいて重要な役割を果たすSrcキナーゼの活性化を妨げます . この化合物は、UNC119のミリストイル結合ポケットに結合し、ミリストイル化Srcキナーゼの結合を防ぎ、それによってその活性化を阻害します .

類似化合物の比較

類似化合物

ダサチニブ: SrcとBcr-Ablキナーゼを標的とするチロシンキナーゼ阻害剤。

ボシュチニブ: BCR-ABLとSrcチロシンキナーゼを標的とするもう1つのデュアルキナーゼ阻害剤。

チルバニブリン: Srcのペプチド基質部位を標的とするSrc阻害剤.

This compoundの独自性

This compoundは、UNC119-カーゴ相互作用を選択的に阻害するという点でユニークです。これは、酵素活性を直接標的にする古典的なキナーゼ阻害剤とは異なります。このユニークなメカニズムにより、関連する他の経路に影響を与えることなく、Srcキナーゼ活性を特異的に調節することができます .

生化学分析

Biochemical Properties

Squarunkin A plays a crucial role in biochemical reactions by inhibiting the interaction between UNC119 and myristoylated Src N-terminal peptide. This inhibition occurs with an IC50 value of 10 nM against 800 nM myristoylated Src N-terminal peptide for GST-UNC119A . Squarunkin A specifically targets the UNC119A/B myristoyl-binding pocket without affecting the interaction of geranylgeranylated Rab1 to RhoGDI22, or farnesylated Rheb to PDE6d, AIPL1, and calmodulin . This specificity makes Squarunkin A a valuable tool for studying the UNC119-cargo interaction and its role in cellular processes.

Cellular Effects

Squarunkin A has been shown to influence various cellular processes. It blocks the localization of Lck at the staphylococcal enterotoxin-induced Jurkat T-cell synapse at a concentration of 2 μM . Additionally, Squarunkin A prevents the activation of Src in MDA-MB-231 cells, reducing Src pY416 levels by 37% and 62% after 24 hours of incubation at concentrations of 78 nM and 625 nM, respectively . Importantly, Squarunkin A does not induce growth inhibition or apoptosis, even at concentrations as high as 10 μM for over 35 hours .

Molecular Mechanism

The molecular mechanism of Squarunkin A involves its binding to the myristoyl-binding pocket of UNC119A/B, thereby inhibiting the interaction between UNC119 and myristoylated Src N-terminal peptide . This inhibition disrupts the activation of Src kinase, which is essential for various cellular signaling pathways. Unlike classical kinase inhibitors, Squarunkin A does not directly target the enzymatic activity of Src but rather modulates its activation through a unique mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Squarunkin A have been observed to change over time. The compound is stable under desiccated conditions and can be stored at temperatures between 2-8°C . Over extended periods, Squarunkin A maintains its inhibitory effects on UNC119-cargo interactions without significant degradation . Long-term studies have shown that Squarunkin A can effectively prevent Src activation without inducing cytotoxicity or apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of Squarunkin A vary with different dosages. At low concentrations, Squarunkin A effectively inhibits the interaction between UNC119 and myristoylated Src N-terminal peptide without causing adverse effects . At higher doses, there may be potential for off-target effects or toxicity, although specific data on toxic effects at high doses are limited .

Metabolic Pathways

Squarunkin A is involved in metabolic pathways that include its interaction with the UNC119 chaperone protein. This interaction is crucial for the proper functioning of Src kinase and other myristoylated proteins . By inhibiting this interaction, Squarunkin A can modulate metabolic flux and affect the levels of various metabolites involved in cellular signaling pathways .

Transport and Distribution

Within cells and tissues, Squarunkin A is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the myristoyl-binding pocket of UNC119A/B . This targeted distribution ensures that Squarunkin A exerts its effects specifically on the intended cellular pathways .

Subcellular Localization

Squarunkin A is localized within specific subcellular compartments, primarily targeting the myristoyl-binding pocket of UNC119A/B . This localization is essential for its inhibitory action on the interaction between UNC119 and myristoylated Src N-terminal peptide. Post-translational modifications and targeting signals may also play a role in directing Squarunkin A to specific cellular compartments .

準備方法

合成経路と反応条件

スクアランキンAの合成は、コアシクロブテン構造の調製から始まる複数のステップを含みます。鍵となる中間体である4-(3,4-ジオキソ-2-(2-(4-(3-(トリフルオロメチル)フェニル)ピペラジン-1-イル)エチルアミノ)シクロブト-1-エニルアミノ)ピペリジン-1-カルボン酸エチルは、アミド結合形成、環化、官能基修飾を含む一連の反応によって合成されます .

工業的生産方法

This compoundの具体的な工業的生産方法は広く文書化されていませんが、この化合物は通常、研究室で標準的な有機合成技術を用いて製造されています。最終製品は、研究用途に必要な高純度レベルを達成するために、クロマトグラフィー法を用いて精製されることが多いです .

化学反応の分析

反応の種類

スクアランキンAは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を生成することができます。

還元: 還元反応は、this compoundに存在する官能基を修飾することができます。

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、過マンガン酸カリウムのような酸化剤、水素化ホウ素ナトリウムのような還元剤、置換反応のためのさまざまな求核剤があります。反応条件は通常、制御された温度とジメチルスルホキシド (DMSO) やエタノールのような溶媒を必要とします .

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は酸化誘導体を生成する可能性があり、置換反応はさまざまな置換アナログを生成する可能性があります .

類似化合物との比較

Similar Compounds

Dasatinib: A tyrosine kinase inhibitor that targets Src and Bcr-Abl kinases.

Bosutinib: Another dual kinase inhibitor targeting BCR-ABL and Src tyrosine kinases.

Tirbanibulin: An inhibitor of Src that targets the peptide substrate site of Src.

Uniqueness of Squarunkin A

Squarunkin A is unique in its selective inhibition of the UNC119-cargo interaction, which is distinct from classical kinase inhibitors that directly target enzymatic activity. This unique mechanism allows for specific modulation of Src kinase activity without affecting other related pathways .

特性

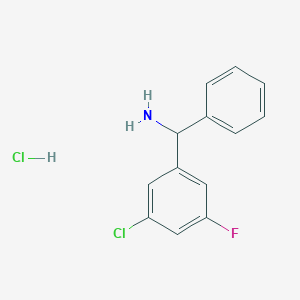

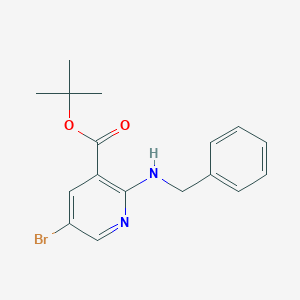

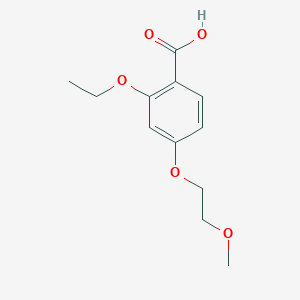

IUPAC Name |

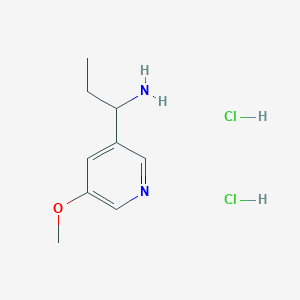

ethyl 4-[[3,4-dioxo-2-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylamino]cyclobuten-1-yl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N5O4/c1-2-37-24(36)33-9-6-18(7-10-33)30-21-20(22(34)23(21)35)29-8-11-31-12-14-32(15-13-31)19-5-3-4-17(16-19)25(26,27)28/h3-5,16,18,29-30H,2,6-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKITWOVRRSBKFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC2=C(C(=O)C2=O)NCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does squarunkin A interact with its target and what are the downstream effects?

A1: Squarunkin A selectively inhibits the interaction between UNC119A and its cargo proteins. [] This interaction is essential for the proper localization and function of N-myristoylated proteins, like Src family kinases. By disrupting this interaction, squarunkin A prevents the binding of myristoylated proteins to UNC119A. [] This interference ultimately leads to a decrease in Src kinase activation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate](/img/structure/B1486929.png)